Regioisomeric Differentiation: 3-Aryl Versus 4-Aryl Substitution on the Piperazine Core
The target compound bears the aryl substituent at the C3 position of the piperazine ring, whereas the commercially more common analog tert-butyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate (CAS 158985-36-5) bears the same aryl group at the N4 position [1]. This positional difference results in fundamentally different physicochemical properties: the target compound has a computed XLogP3-AA value of 1.8 and one hydrogen bond donor, while the N4-substituted analog has a computed XLogP3-AA of 2.1 and zero hydrogen bond donors [1][2]. The presence of a secondary amine (hydrogen bond donor) in the target compound enables downstream N-functionalization (e.g., alkylation, acylation, sulfonylation) that is sterically and electronically distinct from functionalization at the N4 position [3].
| Evidence Dimension | Hydrogen Bond Donor Count and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | H-bond donor count = 1; XLogP3-AA = 1.8 |
| Comparator Or Baseline | tert-Butyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate (CAS 158985-36-5): H-bond donor count = 0; XLogP3-AA = 2.1 |
| Quantified Difference | Target has +1 H-bond donor and -0.3 logP units (less lipophilic) |
| Conditions | Computed physicochemical properties via PubChem (XLogP3 algorithm) and Cactvs descriptor calculation |
Why This Matters
The extra hydrogen bond donor and lower lipophilicity of the 3-aryl regioisomer can significantly impact biological target engagement, solubility, and pharmacokinetic profile of final compounds, making this building block preferable when these properties are desired.
- [1] PubChem Compound Summary for CID 69557754, Tert-butyl 3-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate. 2026. https://pubchem.ncbi.nlm.nih.gov/compound/1380861-63-1. View Source
- [2] PubChem Compound Summary for CID 11208435, tert-Butyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate (CAS 158985-36-5). 2026. https://pubchem.ncbi.nlm.nih.gov/compound/158985-36-5. View Source
- [3] Firth, J. D.; O'Brien, P.; Ferris, L. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. J. Org. Chem. 2017, 82, 7023–7031. View Source
